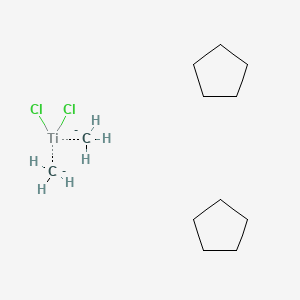
Carbanide;cyclopentane;dichlorotitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;cyclopentane;dichlorotitanium is a complex organometallic compound that features a titanium center coordinated to a cyclopentane ring and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The presence of titanium, a transition metal, imparts unique catalytic properties to the compound, making it valuable in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbanide;cyclopentane;dichlorotitanium typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of a reducing agent. One common method is as follows:
Reactants: Titanium tetrachloride (TiCl4), cyclopentadiene (C5H6), and a reducing agent such as lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around -78°C to 0°C to control the reactivity of the intermediates.
Procedure: Titanium tetrachloride is added dropwise to a solution of cyclopentadiene and the reducing agent. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Carbanide;cyclopentane;dichlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state titanium complexes.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require mild conditions and the presence of a coordinating solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Titanium dioxide (TiO2) and substituted cyclopentane derivatives.
Reduction: Lower oxidation state titanium complexes.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Carbanide;cyclopentane;dichlorotitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions and hydrogenation processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its catalytic properties.
Wirkmechanismus
The mechanism of action of carbanide;cyclopentane;dichlorotitanium involves the coordination of the titanium center to various substrates, facilitating their transformation. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which activates the substrates for subsequent reactions. The molecular targets include unsaturated hydrocarbons, carbonyl compounds, and other electron-rich species. The pathways involved typically include oxidative addition, reductive elimination, and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Titanocene dichloride (Cp2TiCl2): Another titanium-based organometallic compound with similar catalytic properties.
Zirconocene dichloride (Cp2ZrCl2): A zirconium analog with comparable reactivity.
Vanadocene dichloride (Cp2VCl2): A vanadium-based compound with similar structural features.
Uniqueness: Carbanide;cyclopentane;dichlorotitanium is unique due to its specific combination of ligands and the presence of a carbanide group, which imparts distinct reactivity compared to other metallocenes. Its ability to undergo a wide range of chemical transformations makes it a versatile compound in both academic and industrial research.
Eigenschaften
Molekularformel |
C12H26Cl2Ti-2 |
|---|---|
Molekulargewicht |
289.10 g/mol |
IUPAC-Name |
carbanide;cyclopentane;dichlorotitanium |
InChI |
InChI=1S/2C5H10.2CH3.2ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-5H2;2*1H3;2*1H;/q;;2*-1;;;+2/p-2 |
InChI-Schlüssel |
VVCFMKJEEQLSQV-UHFFFAOYSA-L |
Kanonische SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.Cl[Ti]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


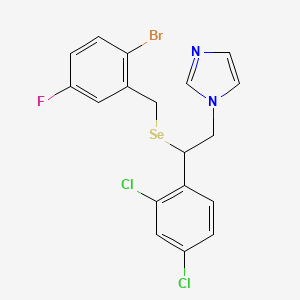
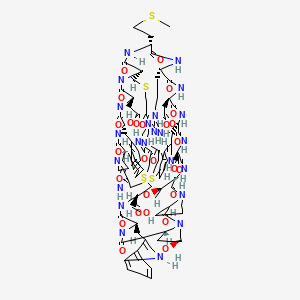
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
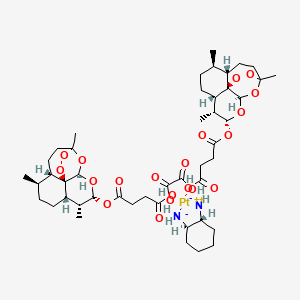
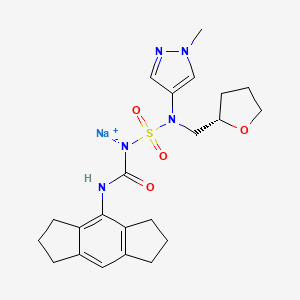

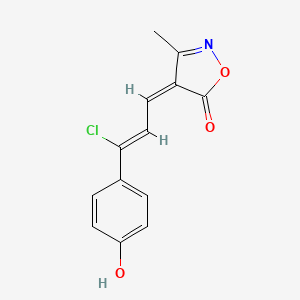
![(2S)-2-[[(8R,11S,14S,17S)-14-benzyl-3,6,9,12,15-pentaoxo-8-(2-phenylethyl)-11-[(4-phenylphenyl)methyl]-2,7,10,16-tetrazabicyclo[17.2.2]tricosa-1(21),19,22-triene-17-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12386030.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)


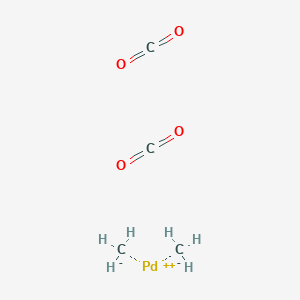
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
